2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Overview
Description
“2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-” is a chemical compound with the molecular formula C16H20N2O2 . It is also known by other names such as ST271, ST 271, and ST-271 . The compound has a molecular weight of 272.34 g/mol .
Molecular Structure Analysis
The compound has a complex molecular structure, with a combination of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The InChI representation of the compound isInChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+
. Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3, indicating its partition coefficient . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 272.152477885 g/mol . The topological polar surface area of the compound is 87.1 Ų .Scientific Research Applications
Bioremediation and Environmental Applications
Research involving compounds similar to "2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-" has highlighted potential applications in environmental cleanup, such as the bioremediation of pollutants like Bisphenol A (BPA). Laccase enzymes, for instance, have been shown to degrade BPA, a related phenolic compound, suggesting potential for enzymatic remediation technologies (Chhaya & Gupte, 2013).
Material Science and Engineering
In the field of materials science, similar chemical structures have been explored for their unique properties, such as in the development of mechanofluorochromic materials. These materials change their fluorescence in response to mechanical stimuli, indicating applications in stress sensing and reporting (Song et al., 2015).
Drug Discovery and Medical Research
Compounds with structural similarities are also being investigated in the pharmaceutical sector. For example, N-hydroxy-3-phenyl-2-propenamides have been studied as inhibitors of human histone deacetylase, showing potential for cancer treatment (Remiszewski et al., 2003).
Analytical and Biochemical Studies
Furthermore, the metabolic pathways and biotransformation of Bisphenol A by human enzymes have been explored, revealing complex interactions with environmental chemicals and potential impacts on human health. This research can inform safety assessments and regulatory decisions concerning similar compounds (Dias et al., 2023).
properties
IUPAC Name |
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLQHJRJKQDTKW-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)- | |
CAS RN |
106392-48-7 | |
Record name | ST 271 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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